N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Descripción
N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a synthetic compound featuring a complex tricyclic core with an 8-oxa-3,5-diazatricyclo framework. Its structure includes a 4-ethoxyphenyl substituent at position 5 of the tricyclic system and a 3,4-dimethylphenylacetamide group linked via a sulfanyl bridge. The ethoxy and dimethylphenyl moieties likely influence its physicochemical properties, such as lipophilicity and solubility, which are critical for bioavailability and target engagement.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-21-13-11-20(12-14-21)31-27(33)26-25(22-7-5-6-8-23(22)35-26)30-28(31)36-16-24(32)29-19-10-9-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIPFDCXVUAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound’s closest structural analogue is 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS 923157-68-0) (). Differences include:
- Substituent at position 5 : Ethyl (CAS compound) vs. 4-ethoxyphenyl (target compound).
- Acetamide group : 3-methoxyphenyl (CAS) vs. 3,4-dimethylphenyl (target).
These modifications impact electronic properties, steric bulk, and hydrogen-bonding capacity, which are critical for target selectivity and potency.
Physicochemical and Bioactivity Comparison
| Property | Target Compound | CAS 923157-68-0 |
|---|---|---|
| Molecular Weight | ~525 g/mol (estimated) | ~495 g/mol |
| LogP (Lipophilicity) | Higher (due to ethoxyphenyl) | Moderate (ethyl group) |
| Solubility (aqueous) | Likely low (hydrophobic substituents) | Moderate (smaller substituents) |
| Putative Targets | Enzymes with hydrophobic binding pockets | Similar tricyclic core targets |
| Synthetic Accessibility | Complex (multiple substituents) | Moderately complex |
In contrast, the ethyl group in CAS 923157-68-0 may confer better solubility but weaker target affinity.
Mechanistic Insights from Structural Similarity
Park et al. (2023) demonstrated that compounds with shared scaffolds exhibit overlapping mechanisms of action (MOAs) (). For example, oleanolic acid and hederagenin—structurally similar triterpenoids—show congruent protein targets and transcriptome responses. Applying this principle to the target compound and its analogues:
- Tricyclic Core : The 8-oxa-3,5-diazatricyclo framework likely interacts with ATP-binding pockets or redox-sensitive enzymes, as seen in other tricyclic drug candidates.
- Sulfanyl Bridge : This moiety may facilitate covalent bonding with cysteine residues in target proteins, enhancing inhibitory effects ().
Computational and Experimental Validation
Molecular Docking and DFT Analysis
Studies on azo compounds () highlight the utility of density functional theory (DFT) and docking simulations to predict reactivity and binding modes. For the target compound:
- DFT Predictions : The ethoxyphenyl group may exhibit higher electron-donating capacity than the ethyl group, stabilizing charge-transfer interactions in enzyme active sites.
- Docking Results : Similar tricyclic compounds show affinity for kinases and cytochrome P450 enzymes, suggesting analogous targets for the target compound .
Transcriptome and Systems Pharmacology
Park et al. (2023) utilized transcriptome data to confirm MOAs of structurally similar compounds. Applying such methods to the target compound could reveal shared pathways with its analogues, such as oxidative stress response or apoptosis regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
